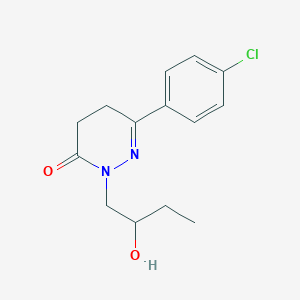

6-(4-Chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone

描述

属性

IUPAC Name |

6-(4-chlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydropyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c1-2-12(18)9-17-14(19)8-7-13(16-17)10-3-5-11(15)6-4-10/h3-6,12,18H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZIJIXYVAGBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C(=O)CCC(=N1)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38958-82-6 | |

| Record name | 6-(p-Chlorophenyl)-2-(2'-hydroxybutyl)-4,5-dihydro-3-(2H)-pyridazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038958826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(P-CHLOROPHENYL)-2-(2'-HYDROXYBUTYL)-4,5-DIHYDRO-3-(2H)-PYRIDAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26901AVY4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Starting Materials and Initial Cyclization

- The initial stage involves an aryl keto acid or ester precursor, where the aryl group is a 4-chlorophenyl moiety.

- Reaction with hydrazine hydrate (often 55-99% purity) in alcoholic solvents such as ethanol under reflux conditions (typically 4 hours) leads to cyclization, forming the 4,5-dihydro-3(2H)-pyridazinone ring system.

- This step yields 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives with moderate to good yields (~58% reported for similar compounds).

Introduction of the 2-Hydroxybutyl Side Chain

- Alkylation of the pyridazinone nitrogen with a 2-hydroxybutyl moiety is achieved by N-alkylation using suitable alkylating agents such as 2-bromo-1-butanol or related halides.

- This reaction is conducted in aprotic polar solvents like dimethylformamide (DMF) or acetone, often in the presence of bases such as sodium hydride or potassium carbonate, or phase transfer catalysts to enhance reaction rates and selectivity.

- Reaction temperatures range from ambient to moderate heating (20–100°C), with reaction times varying based on conditions.

Purification and Isolation

- The crude product is purified by recrystallization from solvents such as methanol/water mixtures or by chromatographic techniques to improve purity.

- Yields for the final compound after purification range widely, typically between 41% and 86%, reflecting the sensitivity of reaction conditions and purification efficiency.

Detailed Reaction Conditions and Examples

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization | 4-(4-chlorophenyl)-4-oxobutanoic acid + hydrazine hydrate (55-99%) in ethanol, reflux 4 h | ~58 | Formation of pyridazinone core |

| 2 | N-Alkylation | 2-bromo-1-butanol or equivalent, base (NaH, K2CO3), solvent DMF or acetone, 20-100°C | 60–80 | Introduction of 2-hydroxybutyl side chain |

| 3 | Purification | Recrystallization (methanol/water), chromatography | - | Yields after purification vary 41–86% |

Alternative Synthetic Approaches

- Some methods start from mucochloric acid derivatives to prepare 4,5-dihalo-3(2H)-pyridazinones, which are then subjected to nucleophilic substitution or halogen exchange reactions to introduce the desired substituents.

- Succinic anhydride-mediated esterification reactions can be employed for derivative preparation, involving reaction with 2-(2-hydroxybutyl)-6-(p-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone in pyridine at 50–125°C, followed by standard organic workup and purification.

- These alternative routes offer options for modifying the compound for pharmaceutical formulation or further derivatization.

Research Findings and Optimization

- Reaction yields and purity are highly dependent on solvent choice, temperature control, and reagent stoichiometry.

- Use of potassium carbonate in acetone for alkylation steps provides a good balance of reactivity and selectivity, minimizing side reactions.

- Recrystallization from methanol/water mixtures is effective for removing impurities without significant product loss.

- Spectroscopic characterization (1H-NMR, 13C-NMR, mass spectrometry) confirms the structure and purity of the synthesized compound.

Summary of Preparation Method

The preparation of 6-(4-Chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone can be summarized as follows:

- Synthesis of the pyridazinone core by cyclization of the 4-chlorophenyl-substituted keto acid/ester with hydrazine hydrate in ethanol under reflux.

- N-alkylation of the pyridazinone nitrogen with a 2-hydroxybutyl halide in the presence of a base and aprotic solvent.

- Purification by recrystallization or chromatography to isolate the target compound with high purity.

This method is supported by multiple research studies and patent literature, offering a robust and reproducible synthetic approach suitable for research and potential industrial scale-up.

化学反应分析

Types of Reactions

6-(4-Chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.

Reduction: The pyridazinone core can be reduced under specific conditions to yield dihydropyridazinone derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of the hydroxybutyl side chain may yield butanone derivatives, while nucleophilic substitution of the chlorophenyl group can produce various substituted phenyl derivatives.

科学研究应用

Basic Information

- Molecular Formula : C14H17ClN2O2

- Molecular Weight : 280.75 g/mol

- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

Structural Characteristics

The compound features a pyridazinone core substituted with a chlorophenyl group and a hydroxybutyl moiety, which contributes to its biological activity. The structural formula can be represented as follows:

Medicinal Chemistry

6-(4-Chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone has been studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Studies

- Antimicrobial Activity : Research has indicated that derivatives of pyridazinones exhibit antimicrobial properties. A study demonstrated that modifications to the pyridazinone core can enhance activity against various bacterial strains.

- Anticancer Potential : Some studies have investigated the cytotoxic effects of pyridazinone derivatives on cancer cell lines. The compound's ability to induce apoptosis in specific tumor cells was noted, suggesting its potential as an anticancer agent.

Pharmacological Studies

The compound's pharmacological profile is of interest due to its potential effects on various biological pathways.

Key Findings

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, indicating its utility in treating inflammatory diseases.

- Neuroprotective Properties : Investigations into neuroprotective effects have shown promise, particularly in models of neurodegenerative diseases. The compound may help mitigate oxidative stress-induced neuronal damage.

Chemical Biology

In chemical biology, the compound serves as a valuable tool for probing biological mechanisms due to its unique structure.

Applications

- Biochemical Assays : It can be utilized in assays to study enzyme inhibition or receptor binding, providing insights into the molecular interactions that underpin its biological activity.

- Target Identification : The compound's ability to interact with specific proteins makes it suitable for target identification studies, aiding in the discovery of new therapeutic targets.

Comparison of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | Study A |

| Anticancer | Induces apoptosis | Study B |

| Anti-inflammatory | Modulates inflammation | Study C |

| Neuroprotective | Reduces oxidative stress | Study D |

作用机制

The mechanism of action of 6-(4-Chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The chlorophenyl group and the pyridazinone core are believed to play key roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.

相似化合物的比较

Comparison with Similar Pyridazinone Derivatives

Pyridazinone derivatives exhibit structure-dependent biological activities. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Selected Pyridazinones

*Calculated based on molecular formula C₁₄H₁₆Cl₂N₂O₂.

Key Observations:

Substituent Effects on Hydrophobicity and Activity The 4-chlorophenyl group in the target compound provides moderate hydrophobicity (π ≈ 0.71), which is lower than 3,4-dichlorophenyl analogs (π ≈ 1.06) but higher than 4-aminophenyl derivatives (π ≈ -0.15) . This aligns with , where higher π values correlate with enhanced anticonvulsant activity.

Biological Activity Trends Cardiotonic Effects: Derivatives with 4-aminophenyl groups (e.g., MCI-154) show potent cardiotonic activity due to interactions with PDE III/IV isoforms . The target compound’s hydroxybutyl group may similarly modulate PDE binding but requires empirical validation. Antiplatelet Activity: Chloroacetamido-substituted pyridazinones (e.g., compound 97a, IC₅₀: 0.03 μM) outperform MCI-154, suggesting that electron-withdrawing groups enhance antiplatelet effects . The target compound’s 4-ClPh group aligns with this trend. Anticonvulsant Activity: highlights 6-(2',4'-dichlorophenyl)-3(2H)-pyridazinone as the most potent anticonvulsant (ED₅₀: 23 mg/kg), emphasizing the role of dihalogenation. The target compound’s mono-chlorination may reduce efficacy in this context .

Structural Flexibility and Conformation The hydroxybutyl chain in the target compound may adopt multiple conformations, akin to Zardaverine’s three observed conformations in PDE4D complexes . This flexibility could enhance binding to diverse targets. In contrast, rigid analogs like 4-(4-methylphenyl)-substituted pyridazinones () may exhibit reduced adaptability in binding pockets.

生物活性

6-(4-Chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone, a synthetic organic compound, belongs to the pyridazinone class. It is characterized by a chlorophenyl group, a hydroxybutyl side chain, and a pyridazinone core. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : 6-(4-chlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydropyridazin-3-one

- CAS Number : 38958-82-6

- Molecular Formula : C14H17ClN2O2

- Molecular Weight : 280.74 g/mol

| Property | Value |

|---|---|

| Exact Mass | 280.0978555 g/mol |

| LogP | 2.40250 |

| Solubility | Slightly in chloroform and methanol; soluble in DMSO |

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit significant anticonvulsant properties. A study by Xu et al. demonstrated that these compounds could effectively reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy treatment .

Anti-Proliferative Effects

A notable study evaluated the anti-proliferative effects of pyridazinone derivatives against human colon carcinoma (HCT116) cells. The compounds were tested for toxicity using the Artemia salina lethality test, yielding LC50 values greater than 100 µg/mL, indicating low toxicity. The best-performing derivatives showed IC50 values comparable to daunorubicin, a well-known chemotherapeutic agent .

Table: IC50 Values of Pyridazinone Derivatives Against HCT116 Cells

| Compound Name | IC50 Value (µM) |

|---|---|

| Daunorubicin | ~0.5 |

| 6-(4-Chlorophenyl)-4,5-dihydro-... | Comparable |

| Other Pyridazinones (various) | Varies |

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The chlorophenyl group and the pyridazinone core are crucial for its biological effects, potentially modulating various biochemical pathways .

Case Studies and Experimental Findings

-

Study on Anticonvulsant Properties :

- Objective : To assess the anticonvulsant activity of pyridazinone derivatives.

- Methodology : Animal models were used to evaluate seizure thresholds.

- Findings : Significant reduction in seizure frequency was observed with certain derivatives.

- Evaluation of Anti-Cancer Activity :

常见问题

Basic Research Question

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry; IR for functional groups (e.g., carbonyl at ~1680 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% typical for pharmacological studies) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

How can synthesis protocols be optimized to improve yield or scalability?

Advanced Research Question

- Solvent optimization : Replacing ethanol with DMF or THF improves solubility of hydrophobic intermediates .

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts (e.g., proline for asymmetric synthesis) enhance reaction efficiency .

- Purification : Flash chromatography or preparative HPLC reduces byproduct contamination, critical for in vivo studies .

What mechanisms underlie the cardiotonic activity of pyridazinone derivatives?

Advanced Research Question

The primary mechanism involves PDE III inhibition, increasing cAMP levels and enhancing calcium influx in cardiomyocytes. For example:

- 6-(4-Aminophenyl) derivatives showed 2–3× higher cAMP elevation in rabbit cardiomyocytes compared to milrinone, a known PDE III inhibitor .

- Hydroxybutyl side chain : Facilitates membrane permeability and target binding, as confirmed via molecular docking studies .

How do pyridazinone derivatives compare to existing therapeutics (e.g., digoxin) in efficacy and safety?

Advanced Research Question

- Efficacy : Derivatives like Compound 22 exhibit 1.5–2× higher inotropic activity than digoxin in vitro but may have shorter half-lives .

- Safety : Pyridazinones generally show lower arrhythmogenic risk than digoxin due to selective PDE III inhibition, but hepatotoxicity risks require thorough ADMET profiling (e.g., microsomal stability assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。